

A Technical Guide to the Total Synthesis of N1-Methoxymethyl Picrinine Intermediates

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Compound of Interest		
Compound Name:	N1-Methoxymethyl picrinine	
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This technical guide provides an in-depth overview of the total synthesis of key intermediates bearing the N1-methoxymethyl (MOM) protective group, leading to the natural product picrinine. Picrinine, an akuammiline alkaloid, has garnered interest for its anti-inflammatory properties, notably its inhibition of the 5-lipoxygenase enzyme.[1] This document details the synthetic strategies, experimental protocols, and quantitative data from seminal works in the field, presenting a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

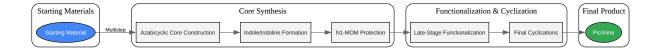
Synthetic Strategy Overview

The total synthesis of picrinine is a complex undertaking that has been elegantly addressed by multiple research groups. A common strategy involves the initial construction of a complex core structure, followed by late-stage modifications to achieve the final natural product. The use of a methoxymethyl (MOM) group to protect the indole nitrogen (N1) is a critical step in some of these synthetic routes, preventing unwanted side reactions and facilitating key transformations. This guide focuses on the synthesis of these N1-MOM protected intermediates.

A pivotal approach, reported by Garg and coworkers in 2014, accomplished the first total synthesis of (±)-picrinine.[1][2] A later asymmetric total synthesis of (–)-picrinine was reported by Zou and coworkers in 2021.[3][4] Both syntheses feature intricate reaction cascades to assemble the formidable polycyclic framework of the akuammiline alkaloids.



The general synthetic workflow can be conceptualized as follows:



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Caption: General Synthetic Workflow to Picrinine.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps involving N1-MOM protected intermediates in the synthesis of picrinine.

Step	Reactant	Reagents and Conditions	Product	Yield (%)	Reference
1	Indoline Intermediate	MOMCI, i- Pr2NEt, CH2CI2, 0 °C to rt	N1- Methoxymeth yl Protected Indoline	95	Garg et al.
2	N1-MOM Indoline	Phenylhydraz ine, TFA, PhMe, 110 °C	Fischer Indolization Product	65	Garg et al.
3	Advanced Pentacyclic Intermediate	LiHMDS, THF, -78 °C; then MOMCI	N1-MOM Picrinine Precursor	88	Zou et al.

Note: The yields and conditions are based on the published literature and may vary depending on experimental setup.



Experimental Protocols

Detailed methodologies for the key experiments involving N1-methoxymethyl protection are provided below. These protocols are adapted from the supporting information of the referenced publications.

Protocol 1: N1-Methoxymethylation of the Indoline Core (Garg et al.)

Objective: To protect the indoline nitrogen with a methoxymethyl (MOM) group.

Materials:

- Indoline Intermediate
- Methoxymethyl chloride (MOMCI)
- N,N-Diisopropylethylamine (i-Pr2NEt)
- Dichloromethane (CH2Cl2), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO3)
- Brine
- Anhydrous magnesium sulfate (MgSO4)
- · Argon or Nitrogen atmosphere

Procedure:

- To a solution of the indoline intermediate in anhydrous CH2Cl2 at 0 °C under an inert atmosphere, add i-Pr2NEt.
- Slowly add MOMCI dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.



- Quench the reaction with saturated aqueous NaHCO3.
- Separate the organic layer and extract the aqueous layer with CH2Cl2.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the N1methoxymethyl protected indoline.

Expected Outcome: A colorless oil with a yield of approximately 95%.

Protocol 2: Fischer Indolization of the N1-MOM Protected Intermediate (Garg et al.)

Objective: To construct the indole ring system via a Fischer indolization reaction.

Materials:

- N1-Methoxymethyl Protected Ketone
- Phenylhydrazine
- Trifluoroacetic acid (TFA)
- Toluene (PhMe), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO3)
- Brine
- Anhydrous sodium sulfate (Na2SO4)
- Argon or Nitrogen atmosphere

Procedure:



- To a solution of the N1-methoxymethyl protected ketone in anhydrous toluene under an inert atmosphere, add phenylhydrazine and trifluoroacetic acid.
- Heat the reaction mixture to 110 °C and stir for 4 hours.
- Cool the mixture to room temperature and carefully quench with saturated aqueous NaHCO3.
- Extract the mixture with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired Fischer indolization product.

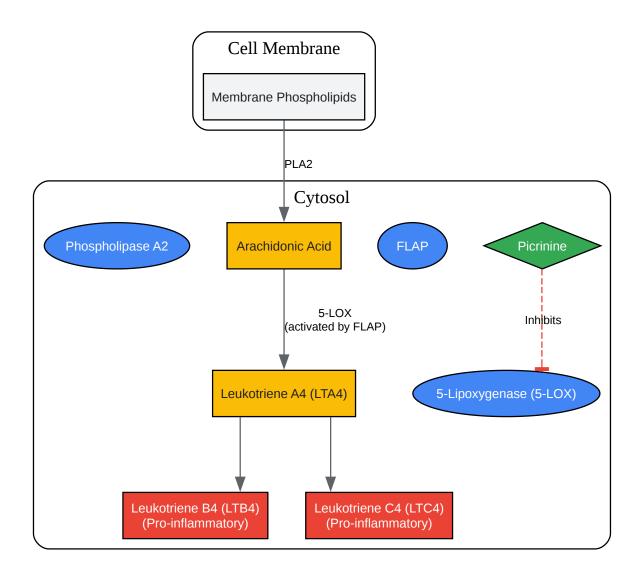
Expected Outcome: A yellow solid with a yield of approximately 65%.

Biological Activity and Signaling Pathway

Picrinine has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) pathway.[1] This pathway is crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of 5-LOX by picrinine reduces the production of these pro-inflammatory molecules.

The 5-lipoxygenase signaling pathway can be visualized as follows:





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Caption: The 5-Lipoxygenase Signaling Pathway and Inhibition by Picrinine.

This guide provides a focused overview of the synthesis of **N1-methoxymethyl picrinine** intermediates, crucial for the total synthesis of the natural product. The detailed protocols and summarized data serve as a valuable resource for chemists engaged in the synthesis of complex alkaloids and the development of novel anti-inflammatory agents.

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